Actinonin is a naturally occurring pseudopeptide antibiotic initially isolated from Streptomyces species []. Its structure resembles a tripeptide and contains a hydroxamic acid group [, ]. Actinonin is classified as a metalloprotease inhibitor [, ] and has garnered significant attention as a research tool due to its ability to inhibit various enzymes across different organisms, including bacteria, parasites, and mammals. Its main target in prokaryotes is Peptide Deformylase (PDF), an essential enzyme for bacterial protein synthesis [, , ].
Actinonin is classified as a peptide mimetic antibiotic. It belongs to a broader category of compounds known as hydroxamic acids, which are characterized by their ability to inhibit certain metalloenzymes. The antibiotic was first described in the early 1960s, when researchers identified its antimicrobial properties against various bacterial strains, including Mycobacterium phlei and Staphylococcus aureus .
The synthesis of actinonin has been explored through various methods. One notable approach is the anhydride–ester method, which involves the reaction between amino-amides and anhydrides to yield structural analogues of actinonin. This method typically includes the following steps:
The synthesis parameters, such as temperature, reaction time, and concentrations of reactants, are crucial for achieving high yields and purity.
Actinonin's molecular structure is characterized by a unique arrangement that includes a hydroxamic acid functional group. The chemical formula for actinonin is . Its structure can be depicted as follows:
Actinonin primarily participates in reactions involving the inhibition of peptide deformylase, an enzyme crucial for the processing of nascent proteins in bacteria and mitochondria. The chemical reactions can be summarized as follows:
The mechanism of action of actinonin involves several key steps:
Actinonin exhibits several notable physical and chemical properties:
These properties influence its application in laboratory settings and therapeutic contexts.
Actinonin has several scientific applications due to its unique properties:
Actinonin was first isolated in 1962 from Streptomyces species as a naturally occurring antibacterial agent, though its precise mechanism remained elusive for decades [2] [3]. The compound belongs to a rare class of hydroxamate-containing metalloproteinase inhibitors characterized by an N-hydroxy-2-pentyl-succinamic acid warhead [4]. This structural motif enables potent chelation of metal ions in enzymatic active sites, forming the basis of its biological activity.
Biosynthetic studies reveal actinonin’s assembly involves a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) pathway. Key insights emerged from heterologous expression and gene deletion experiments, which identified ActI—an AurF-like diiron N-oxygenase—as essential for hydroxamate formation through N-hydroxylation [5]. The pathway employs an unusual ethylmalonyl-CoA (EMC) variant to generate the alkyl-succinamic acid precursor, distinct from primary metabolic routes [4]. Comparative genomics indicates conserved mechanisms in related natural products like matlystatins, highlighting evolutionary optimization of this metalloenzyme-targeting scaffold [4] [5].
Table 1: Core Enzymes in Actinonin Biosynthesis
Enzyme | Function | Biological Role |
---|---|---|
ActI | AurF-like N-oxygenase | Catalyzes hydroxamate warhead formation |
NRPS/PKS | Hybrid assembly line | Constructs peptide-polyketide backbone |
EMC pathway | Ethylmalonyl-CoA biosynthesis | Generates alkyl-succinate precursor |
Methyltransferase | N-terminal methylation | Modifies peptide moiety |
The 2000 discovery that actinonin inhibits bacterial peptide deformylase (PDF) revolutionized its biomedical significance [1] [3]. PDF—a conserved zinc-dependent metalloprotease—catalyzes removal of N-terminal formyl groups from nascent bacterial proteins, an essential step in prokaryotic protein maturation. Actinonin’s slow tight-binding inhibition mechanism involves a two-step process: initial rapid binding (Kᵢ = 64 nM) followed by conformational tightening (Kᵢ* = 1 nM), resulting in prolonged enzyme inactivation [7]. Structural analyses of actinonin-PDF complexes (e.g., Staphylococcus aureus PDF, PDB: 1LRU) reveal critical interactions:
This binding mode validated PDF as an attractive antibacterial target due to its bacterial essentiality and structural distinction from human mitochondrial PDF [1] [9]. Actinonin exhibits potent activity against diverse pathogens, including Vibrio anguillarum (IC₅₀ = 6.94 μM; MIC = 2.85 μM) [2]. However, resistance emerges via folD mutations, which disrupt 10-formyl-tetrahydrofolate production—a cofactor for methionyl-tRNA formyltransferase (Fmt)—effectively bypassing the formylation-deformylation cycle [2] [9]. This mechanistic insight guided clinical candidates like GSK1322322, now in Phase II trials for skin infections [4] [9].
Table 2: Actinonin’s Antibacterial Profile
Bacterial Species | PDF Inhibition (IC₅₀) | Growth Inhibition (MIC) | Resistance Mechanism |
---|---|---|---|
Vibrio anguillarum | 6.94 μM | 2.85 μM | folD deletion (774-852 bp) |
Streptococcus agalactiae | 1.0 nM (Kᵢ*) | Not reported | Efflux pumps |
Staphylococcus aureus | Low nM range | Moderate | Fmt inactivation |
Beyond antibacterial effects, actinonin’s zinc-chelating warhead enables inhibition of diverse metalloenzymes, establishing it as a versatile pharmacophore model. Key theoretical frameworks explain its polypharmacology:
Metalloproteinase Inhibition Thermodynamics: The hydroxamate group provides optimal geometry for bidentate metal coordination, while its alkyl chain enables adaptive hydrophobic packing in enzyme active sites. Molecular dynamics simulations reveal binding energy gains (–35.11 kJ/mol) when cyclopentyl-ethyl replaces pentyl in Plasmodium PDF inhibitors, highlighting scaffold optimization potential [8].
Conformational Selection Theory: Actinonin induces "closure" of PDF’s active-site cleft (δₐₚ = 47.5° → 28.2°), enhancing complementary surface area. This induced-fit mechanism is observed in meprin proteases (e.g., meprin A/B), where actinonin disrupts extracellular matrix remodeling in cancer and renal injury models [1] [7].
Chemotype-Target Decoupling Strategies: Bioinformatics-driven genome mining (e.g., ClusterScout analysis of >135,000 bacterial genomes) identified "actinonin-like" BGCs lacking hydroxamates, such as gammanonins from Gammaproteobacteria. This demonstrates how actinonin’s core scaffold—separated from its metallophilic warhead—inspires novel antibacterial designs [6].
Table 3: Comparative Affinity of Actinonin for Metalloproteinases
Enzyme Target | Organism | Binding Affinity | Biological Consequence |
---|---|---|---|
Peptide deformylase | S. agalactiae | Kᵢ* = 1.0 nM | Bacteriostasis |
Meprin A | Homo sapiens | IC₅₀ ≈ 0.4 μM | Reduced renal ischemia injury |
Plasmodium PDF | P. falciparum | Docking score: –24.7 kJ/mol | Anti-malarial (IC₅₀: 2.5–3.0 μM) |
Matrix metalloproteinases | In vitro | Low μM range | Anti-tumor activity |
Actinonin’s therapeutic potential extends to:
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